(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt)

CAS No.: 799812-93-4

Cat. No.: VC11985420

Molecular Formula: C41H75N10O17P3S

Molecular Weight: 1105.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 799812-93-4 |

|---|---|

| Molecular Formula | C41H75N10O17P3S |

| Molecular Weight | 1105.1 g/mol |

| IUPAC Name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

| Standard InChI | InChI=1S/C41H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b9-8-,12-11-,15-14-,18-17-;;;/t30-,34?,35+,36+,40-;;;/m1.../s1 |

| Standard InChI Key | WINHAGOPPOAZSF-SCFPSPBGSA-N |

| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

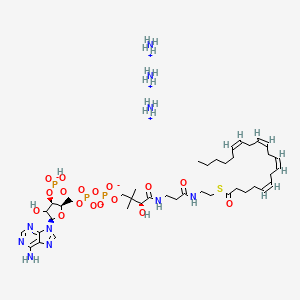

The compound’s structure consists of three modular components:

-

Coenzyme A Backbone: A nucleotide derivative comprising adenine, ribose, pantothenic acid, and cysteamine, terminating in a reactive thiol (-SH) group.

-

Arachidonoyl Moiety: A 20-carbon fatty acid chain with double bonds at positions 5, 8, 11, and 14, all in the Z (cis) configuration. This unsaturated structure introduces significant conformational flexibility, influencing its interactions with enzymes like acyl-CoA synthetases and desaturases.

-

Ammonium Counterion: Neutralizes the phosphate and carboxylate groups, improving aqueous solubility and shelf life .

The molecular formula is C₄₁H₇₅N₁₀O₁₇P₃S, with an exact mass of 1105.077 g/mol . Elemental composition analysis reveals 44.56% carbon, 6.84% hydrogen, 12.67% nitrogen, 24.61% oxygen, 8.41% phosphorus, and 2.90% sulfur .

Applications in Biochemical Research

Lipid Metabolism Studies

As an activated fatty acid, this acyl-CoA derivative participates in:

-

Mitochondrial β-Oxidation: Serves as a substrate for acyl-CoA dehydrogenases, enabling energy production via ATP synthesis.

-

Eicosanoid Biosynthesis: Provides arachidonic acid for prostaglandin, leukotriene, and thromboxane synthesis, implicating it in inflammatory and immune responses.

Enzyme Kinetics Assays

Researchers utilize the compound to characterize enzymes like:

-

Acyl-CoA Synthetases (ACSL): Kinetic parameters (, ) are measured to assess substrate specificity.

-

Fatty Acid Desaturases: The cis double bonds serve as markers for studying desaturation mechanisms.

Biological Significance and Metabolic Pathways

Role in Cellular Energy Homeostasis

The thioester bond’s high energy () drives ATP synthesis during β-oxidation. Each molecule yields 9 NADH, 3 FADH₂, and 8 acetyl-CoA units in mitochondria, producing ~106 ATP via oxidative phosphorylation.

Signaling and Regulation

Arachidonoyl-CoA regulates transcription factors (e.g., PPAR-α) and modulates lipid droplet formation, linking fatty acid availability to cellular stress responses.

Comparative Analysis with Saturated CoA Derivatives

| Property | (5Z,8Z,11Z,14Z)-Eicosatetraenoyl-CoA | Arachidoyl-CoA (20:0) |

|---|---|---|

| Molecular Formula | C₄₁H₇₅N₁₀O₁₇P₃S | C₄₁H₈₃N₁₀O₁₇P₃S |

| Double Bonds | 4 | 0 |

| Melting Point | -20°C (amorphous) | 15°C |

| Solubility in Water | 12 mg/mL | 5 mg/mL |

| Primary Research Use | Eicosanoid signaling | Membrane biogenesis |

The unsaturated derivative’s lower melting point and higher solubility facilitate its use in aqueous assays, while saturated analogs like arachidoyl-CoA (20:0) are preferred for studying lipid bilayer dynamics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume